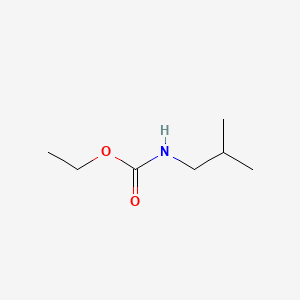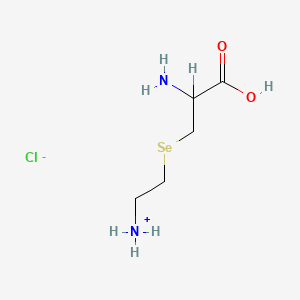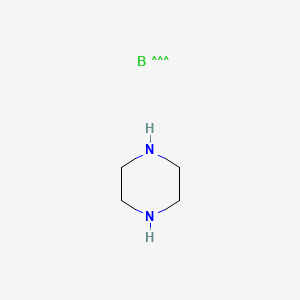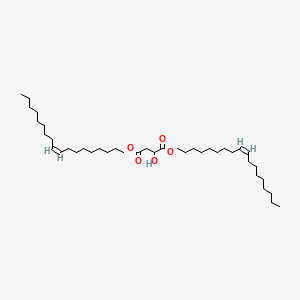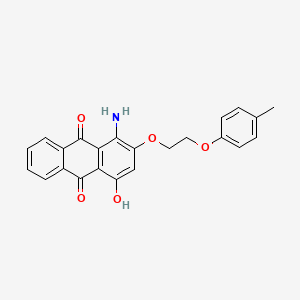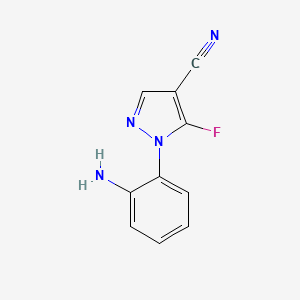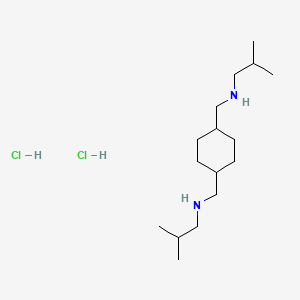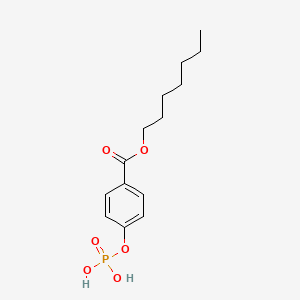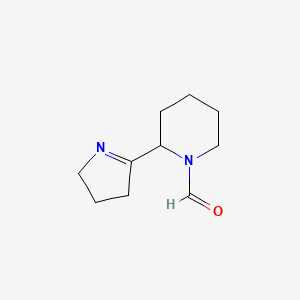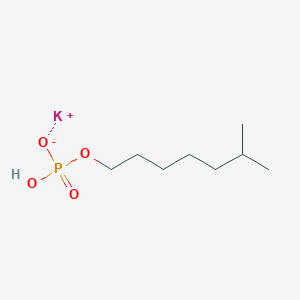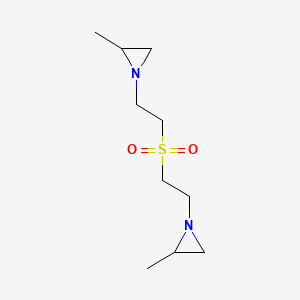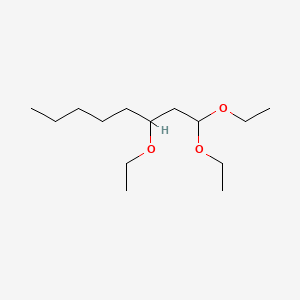
1,1,3-Triethoxyoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Triethoxyoctane is an organic compound with the molecular formula C14H30O3 and a molecular weight of 246.39 g/mol . It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxyoctane can be synthesized through the reaction of octanal with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation to remove any impurities and obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Triethoxyoctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3-Triethoxyoctane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications due to its reactivity and stability.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3-Triethoxyoctane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can participate in the formation of covalent bonds with other molecules, thereby influencing biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1,1,3-Triethoxypropane: Similar in structure but with a shorter carbon chain.
1,1,3-Triethoxyhexane: Similar in structure but with a different carbon chain length.
Uniqueness: 1,1,3-Triethoxyoctane is unique due to its specific carbon chain length and the presence of three ethoxy groups. This combination of features provides distinct reactivity and stability, making it a valuable compound in various chemical processes .
Eigenschaften
CAS-Nummer |
54305-98-5 |
|---|---|
Molekularformel |
C14H30O3 |
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
1,1,3-triethoxyoctane |
InChI |
InChI=1S/C14H30O3/c1-5-9-10-11-13(15-6-2)12-14(16-7-3)17-8-4/h13-14H,5-12H2,1-4H3 |
InChI-Schlüssel |
QDAWTKVMQPNMNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


